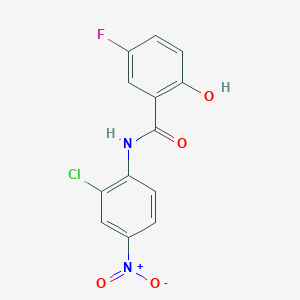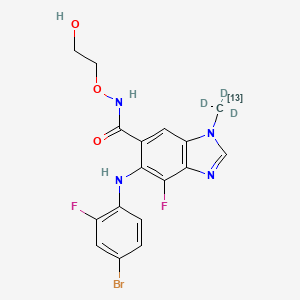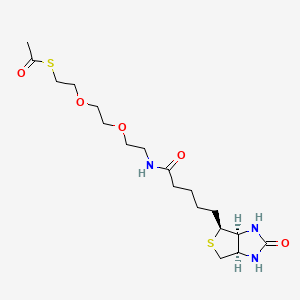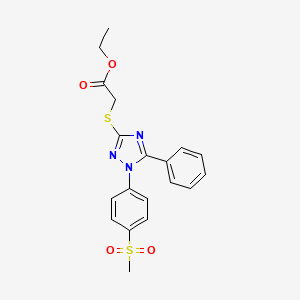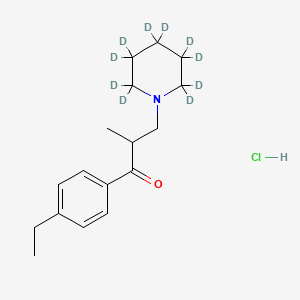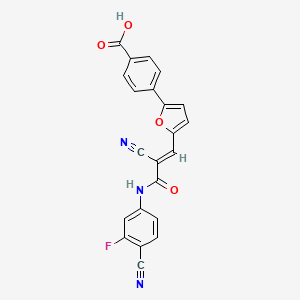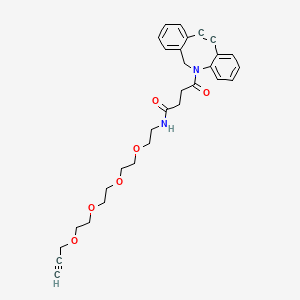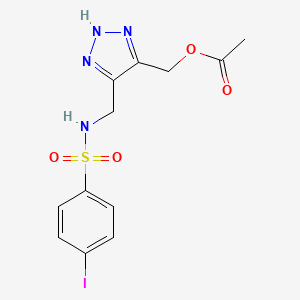
Vim-2-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vim-2-IN-1 is a compound known for its antibacterial properties, specifically as an inhibitor of beta-lactamase enzymes. Beta-lactamases are enzymes produced by bacteria that provide resistance to beta-lactam antibiotics such as penicillins, cephalosporins, and carbapenems. This compound targets metallo-beta-lactamases, including Verona integron-encoded metallo-beta-lactamase (VIM-2), German imipenemase-1 (GIM-1), and New Delhi metallo-beta-lactamase (NDM-1), making it a valuable compound in combating antibiotic resistance .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Vim-2-IN-1 involves the preparation of a triazole-based inhibitor. The synthetic route typically includes the following steps:
Formation of the triazole ring: This is achieved through a cycloaddition reaction between an azide and an alkyne.
Introduction of functional groups: Various functional groups are introduced to enhance the inhibitory activity against beta-lactamases.
Purification: The compound is purified using techniques such as chromatography to obtain a high-purity product
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch or continuous flow reactors: These reactors are used to carry out the cycloaddition reaction and subsequent functionalization steps.
Purification and crystallization: The product is purified and crystallized to achieve the desired purity levels.
Quality control: Rigorous quality control measures are implemented to ensure consistency and efficacy of the final product
Análisis De Reacciones Químicas
Types of Reactions
Vim-2-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the triazole ring.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituents: Various halides, alkylating agents
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different levels of inhibitory activity against beta-lactamases .
Aplicaciones Científicas De Investigación
Vim-2-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of metallo-beta-lactamases.
Biology: Investigated for its potential to combat bacterial infections by inhibiting beta-lactamase enzymes.
Medicine: Explored as a potential therapeutic agent to treat infections caused by antibiotic-resistant bacteria.
Industry: Utilized in the development of new antibacterial agents and formulations
Mecanismo De Acción
Vim-2-IN-1 exerts its effects by binding to the active site of metallo-beta-lactamases, thereby inhibiting their activity. The compound interacts with the zinc ions present in the active site, preventing the hydrolysis of beta-lactam antibiotics. This inhibition restores the efficacy of beta-lactam antibiotics against resistant bacterial strains .
Comparación Con Compuestos Similares
Similar Compounds
NDM-1 inhibitors: Compounds that inhibit New Delhi metallo-beta-lactamase-1.
GIM-1 inhibitors: Compounds that inhibit German imipenemase-1.
IMP-type inhibitors: Compounds that inhibit IMP-type metallo-beta-lactamases
Uniqueness
Vim-2-IN-1 is unique due to its moderate inhibitory activity against multiple metallo-beta-lactamases, including VIM-2, GIM-1, and NDM-1. This broad-spectrum activity makes it a valuable compound in the fight against antibiotic resistance .
Propiedades
Fórmula molecular |
C12H13IN4O4S |
|---|---|
Peso molecular |
436.23 g/mol |
Nombre IUPAC |
[5-[[(4-iodophenyl)sulfonylamino]methyl]-2H-triazol-4-yl]methyl acetate |
InChI |
InChI=1S/C12H13IN4O4S/c1-8(18)21-7-12-11(15-17-16-12)6-14-22(19,20)10-4-2-9(13)3-5-10/h2-5,14H,6-7H2,1H3,(H,15,16,17) |
Clave InChI |
XYPUWRGAZUOXMX-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCC1=NNN=C1CNS(=O)(=O)C2=CC=C(C=C2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


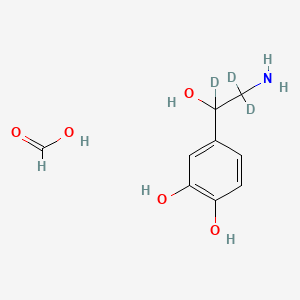
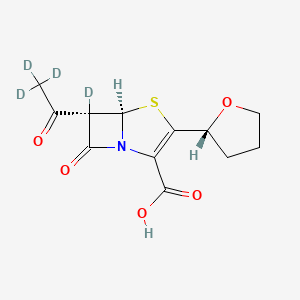

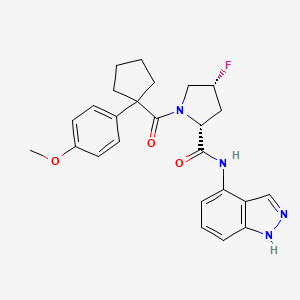
![(5Z)-3-[2-oxo-2-(2-oxochromen-3-yl)ethyl]-5-(thiophen-2-ylmethylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B12421369.png)
